2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol
Overview
Description
2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorophenyl and methylphenyl groups, linked to a piperidine ring via a methylamino bridge, and terminated with an ethanol group
Scientific Research Applications
2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving receptor binding and signal transduction due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, followed by substitution reactions to introduce the fluorophenyl and methylphenyl groups.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate amine precursors.
Linking the Pyrazole and Piperidine Rings: This step involves the formation of a methylamino bridge, typically through reductive amination reactions.
Introduction of the Ethanol Group: The final step involves the attachment of the ethanol group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazole ring and other aromatic groups can undergo reduction reactions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield 2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]acetaldehyde or 2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]acetic acid.
Mechanism of Action
The mechanism of action of 2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazole: Shares the pyrazole core but lacks the piperidine and ethanol groups.
4-(4-Fluorophenyl)-1-(4-methylphenyl)piperidine: Contains the piperidine ring but lacks the pyrazole and ethanol groups.
2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]methanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
The uniqueness of 2-[4-[[[3-(4-Fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methylamino]methyl]piperidin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O/c1-19-2-8-24(9-3-19)30-18-22(25(28-30)21-4-6-23(26)7-5-21)17-27-16-20-10-12-29(13-11-20)14-15-31/h2-9,18,20,27,31H,10-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVORMTXTNBXTKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CNCC4CCN(CC4)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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